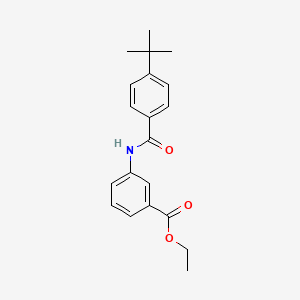

ETHYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE

Description

Properties

IUPAC Name |

ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-5-24-19(23)15-7-6-8-17(13-15)21-18(22)14-9-11-16(12-10-14)20(2,3)4/h6-13H,5H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLPSPSPZSWXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-tert-butylbenzamido)benzoate typically involves the esterification of 3-(4-tert-butylbenzamido)benzoic acid with ethanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

3-(4-tert-butylbenzamido)benzoic acid+ethanolacid catalystethyl 3-(4-tert-butylbenzamido)benzoate+water

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors or batch reactors. The use of reactive distillation columns can enhance the efficiency of the esterification process by continuously removing the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-tert-butylbenzamido)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-tert-butylbenzamido)benzoic acid and ethanol under acidic or basic conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Hydrolysis: 3-(4-tert-butylbenzamido)benzoic acid and ethanol.

Reduction: 3-(4-tert-butylbenzamido)benzyl alcohol.

Substitution: Various substituted benzamido derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 3-(4-tert-butylbenzamido)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a suitable scaffold for the development of anti-inflammatory and anticancer agents .

Industry: In the materials science industry, this compound is used in the synthesis of polymers and resins. Its ester group can undergo polymerization reactions, leading to the formation of high-performance materials with desirable mechanical and thermal properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-tert-butylbenzamido)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes (COX-1 and COX-2) to exert anti-inflammatory effects . The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

ETHYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE belongs to a broad class of ethyl benzoate derivatives with diverse substituents.

Structural and Functional Group Comparisons

Substituent Effects on Properties

- Reactivity and Stability: The tert-butylbenzamido group in the target compound likely reduces reactivity due to steric hindrance but improves thermal stability. In contrast, dimethylamino substituents (e.g., Ethyl 4-(dimethylamino) benzoate) enhance electron density, increasing reactivity in polymerization or photochemical reactions .

- Thioether groups (e.g., in I-6373) may enhance lipid solubility compared to the amide linkage in the target compound .

- Biological and Material Applications: Ethyl 4-(dimethylamino) benzoate is used in resin cements due to its high reactivity and superior physical properties . Pyridazine- and isoxazole-containing derivatives (I-6230, I-6373) are often explored in drug discovery for kinase inhibition or antimicrobial activity . The tert-butylbenzamido group’s steric bulk may favor applications in hydrophobic drug delivery or as a stabilizing moiety in polymers .

Hypothetical Data Table Based on Structural Analogues

| Property | This compound | Ethyl 4-(dimethylamino) benzoate | I-6230 | Ethyl Benzoate (Baseline) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~355 | ~193 | ~365 | ~150 |

| LogP (Predicted) | ~4.5 (highly hydrophobic) | ~2.0 (moderate polarity) | ~3.8 (heterocyclic) | ~1.9 |

| Melting Point (°C) | ~120–140 (estimated) | ~80–90 (literature) | ~100–120 (estimated) | -34 |

| Key Applications | Polymer stabilizers, hydrophobic drugs | Dental resins, photochemistry | Drug discovery | Solvents, fragrances |

Q & A

Q. What are the standard synthetic routes for ETHYL 3-(4-TERT-BUTYLBENZAMIDO)BENZOATE?

- Methodological Answer : The compound is synthesized via amide coupling between 4-tert-butylbenzoyl chloride and ethyl 3-aminobenzoate. A typical procedure involves:

- Dissolving ethyl 3-aminobenzoate in dichloromethane (DCM) under inert conditions.

- Adding 4-tert-butylbenzoyl chloride dropwise with a base (e.g., triethylamine or aqueous NaHCO₃) to neutralize HCl byproducts.

- Stirring at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Characterization is performed using ¹H/¹³C NMR to confirm amide bond formation and ester integrity, complemented by IR spectroscopy for carbonyl stretching frequencies (~1650–1750 cm⁻¹) .

Q. What analytical techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons and tert-butyl group singlet (δ ~1.3 ppm); ¹³C NMR confirms carbonyl carbons (amide C=O at ~165–170 ppm, ester C=O at ~170–175 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) provides absolute stereochemical data and intermolecular interactions .

Q. How is purity assessed during synthesis?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% typically required for biological assays).

- Melting Point Analysis : Sharp melting ranges (e.g., 120–122°C) indicate crystallinity and homogeneity .

Advanced Research Questions

Q. How can reaction yields be optimized in the presence of steric hindrance from the tert-butyl group?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) and improves yield by enhancing molecular collisions.

- Coupling Agents : Use EDCl/HOBt or DCC/DMAP to activate the carboxylic acid moiety, mitigating steric effects .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .

Q. How to address contradictory bioactivity results across cell-based assays?

- Methodological Answer :

- Purity Reassessment : Verify compound integrity via HPLC-MS; impurities >1% can skew results.

- Assay Validation : Use positive controls (e.g., known kinase inhibitors for enzymatic assays) and replicate experiments across multiple cell lines.

- Metabolic Stability Testing : Evaluate compound degradation in cell media using LC-MS to rule out false negatives .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions between the tert-butyl/amide motifs and hydrophobic protein pockets.

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) to identify key residues for mutagenesis studies.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

Q. How to resolve regioselectivity challenges in derivative synthesis?

- Methodological Answer :

- Directed Ortho-Metalation : Use lithium hexamethyldisilazide (LiHMDS) to functionalize the benzoate ring at specific positions.

- Protecting Group Strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct electrophilic substitutions .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in different solvent systems?

- Methodological Answer :

- Solvent Polarity Index : Compare solubility in DMSO (high polarity) vs. THF (moderate polarity) to identify hydrophobic/hydrophilic dominance.

- Co-solvent Systems : Blend solvents (e.g., DMSO:water gradients) to mimic physiological conditions and assess aggregation-prone behavior .

Q. Why do DSC thermograms show multiple melting endotherms?

- Methodological Answer :

- Polymorphism Screening : Perform slurry experiments with 10+ solvents to isolate stable crystalline forms.

- Variable-Temperature XRD : Monitor structural changes during heating to correlate thermal events with phase transitions .

Experimental Design Considerations

Q. How to design a stability study for long-term storage?

- Methodological Answer :

- ICH Guidelines : Store samples at 25°C/60% RH, 40°C/75% RH for 6–12 months.

- Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂) to identify degradation pathways .

Q. What in vitro models are suitable for preliminary toxicity screening?

- Methodological Answer :

- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays.

- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology.

- Cytokine Profiling : ELISA-based detection of IL-6/TNF-α in THP-1 macrophages to predict inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.